Cas no 80935-81-5 (2,6-Naphthyridin-1-amine)

2,6-Naphthyridin-1-amine structure
2,6-Naphthyridin-1-amine structure
2,6-Naphthyridin-1-amine
80935-81-5
C8H7N3
145.161280870438
MFCD11506145
707920
12884777

2,6-Naphthyridin-1-amine Properties

Names and Identifiers

    • 2,6-Naphthyridin-1-amine
    • [2,6]NAPHTHYRIDIN-1-YLAMINE
    • AB64136
    • KPMHXBFDZAJXLK-UHFFFAOYSA-N
    • CS-0244920
    • DTXSID70512281
    • 80935-81-5
    • MFCD11506145
    • AKOS006323551
    • EN300-2967078
    • AT10483
    • DB-075721
    • SCHEMBL246633
    • 2,6-Naphthyridin-1-amine(9CI)
    • 2,6-NAPHTHYRIDIN-1-AMINE
    • +Expand
    • MFCD11506145
    • KPMHXBFDZAJXLK-UHFFFAOYSA-N
    • 1S/C8H7N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H2,9,11)
    • N1C=C2C(C(N)=NC=C2)=CC=1

Computed Properties

  • 145.063997236g/mol
  • 1
  • 3
  • 0
  • 145.063997236g/mol
  • 11
  • 137
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.7
  • 51.8Ų

Experimental Properties

  • 363.672°C at 760 mmHg
  • 201.242 °C
  • 1.293

2,6-Naphthyridin-1-amine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008LY4-50mg
2,6-Naphthyridin-1-amine
80935-81-5 95%
50mg
$186.00 2024-04-21
A2B Chem LLC
AE00892-50mg
2,6-Naphthyridin-1-amine
80935-81-5 95%
50mg
$146.00 2024-04-19
Aaron
AR008M6G-50mg
2,6-Naphthyridin-1-amine
80935-81-5 95%
50mg
$170.00
abcr
AB537117-1 g
[2,6]Naphthyridin-1-ylamine
80935-81-5
1g
€823.00 2023-07-11
Alichem
A219008136-1g
2,6-Naphthyridin-1-amine
80935-81-5 95%
1g
$735.75 2023-09-01
Chemenu
CM140007-1g
[2,6]Naphthyridin-1-ylamine
80935-81-5 95%
1g
$*** 2023-05-29
Enamine
EN300-2967078-0.05g
2,6-naphthyridin-1-amine
80935-81-5 95%
0.05g
$105.0 2023-09-06
eNovation Chemicals LLC
D968845-500mg
[2,6]Naphthyridin-1-ylamine
80935-81-5 96%
500mg
$365 2022-09-13
TRC
B504385-10mg
2,6-naphthyridin-1-amine
80935-81-5
10mg
$ 50.00 2022-04-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0198-1g
[2,6]Naphthyridin-1-ylamine
80935-81-5 96%
1g
3816.19CNY

2,6-Naphthyridin-1-amine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium amide
Reference
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium amide
Reference
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium amide
Reference
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonia ,  Potassium amide
Reference
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonia ,  Potassium amide
Reference
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Water-d2 Solvents: Water-d2
2.1 Reagents: Ammonia ,  Potassium amide
Reference
NMR investigations on σ adducts of heterocyclic compounds. 32. Telesubstitutions in heterocyclic systems. 17. Naphthyridines. 15. Occurrence of even telesubstitution in the amination of halo-2,6-naphthyridines
Van den Haak, Henk J. W.; et al, Journal of Organic Chemistry, 1982, 47(9), 1673-7

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen bromide Catalysts: Acetic acid
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Ammonia
Reference
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

Synthetic Circuit 10

Reaction Conditions
1.1 -
2.1 Reagents: Hydrogen bromide Catalysts: Acetic acid
3.1 Reagents: Phosphorus oxychloride
4.1 Reagents: Ammonia
Reference
Amination of 2,6- and 2,7-naphthyridine (1). An NMR study on σ-adducts of heterocyclic systems with amide ions (2)
Van den Haak, Henk J. W.; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1349-52

2,6-Naphthyridin-1-amine Raw materials

2,6-Naphthyridin-1-amine Preparation Products

2,6-Naphthyridin-1-amine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80935-81-5)2,6-Naphthyridin-1-amine
A916802
99%
5g
1950.0